molecular formula C19H20FN3O4S B5773705 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B5773705
M. Wt: 405.4 g/mol
InChI Key: WFJCZADTUPEOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough, a condition that affects millions of people worldwide. Chronic cough is defined as a cough that lasts for more than 8 weeks, and it can be caused by a variety of factors, including asthma, gastroesophageal reflux disease (GERD), and postnasal drip. AF-219 is a selective antagonist of the P2X3 receptor, which is involved in the transmission of cough signals from the peripheral nerves to the brain.

Mechanism of Action

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide selectively blocks the P2X3 receptor, which is expressed on the peripheral nerves that transmit cough signals from the lungs and airways to the brain. By blocking this receptor, this compound reduces the sensitivity of these nerves to stimuli that can trigger coughing, such as irritants and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the release of neuropeptides that are involved in coughing, such as substance P and calcitonin gene-related peptide (CGRP), as well as a decrease in the activity of the cough reflex pathway in the brainstem.

Advantages and Limitations for Lab Experiments

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the P2X3 receptor, which allows for precise targeting of this receptor in animal models and in vitro assays. However, one limitation of this compound is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide. These include:
1. Further studies to elucidate the precise mechanism of action of this compound on the P2X3 receptor and its downstream effects on cough reflex pathways.
2. Exploration of the potential use of this compound in the treatment of other respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
3. Investigation of the safety and efficacy of this compound in larger clinical trials, with a focus on identifying patient subgroups that may benefit most from this treatment.
4. Development of more potent and longer-lasting P2X3 receptor antagonists that may have improved efficacy and dosing regimens compared to this compound.
In conclusion, this compound is a promising drug candidate for the treatment of chronic cough, with a well-defined mechanism of action and demonstrated efficacy in preclinical and clinical trials. Further research is needed to fully elucidate its biochemical and physiological effects and to explore its potential use in other respiratory disorders.

Synthesis Methods

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide was synthesized using a multi-step process that involved the reaction of various starting materials, including 4-fluorobenzoic acid, 4-acetylpiperazine, and sulfonyl chloride. The final product was obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In preclinical studies, this compound was shown to effectively reduce cough frequency and intensity in animal models of chronic cough. In clinical trials, this compound was found to be well-tolerated and to significantly reduce cough frequency and severity in patients with refractory chronic cough.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)18-4-2-3-15(13-18)19(25)21-17-7-5-16(20)6-8-17/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJCZADTUPEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.